6-Methoxy-1-azaspiro[3.3]heptane
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Overview
Description
6-Methoxy-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug design. The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring. For example, the reaction between an endocyclic alkene and Graf’s isocyanate (ClO₂S NCO) yields a spirocyclic β-lactam, which can be reduced using alane (AlH₃) to produce 1-azaspiro[3.3]heptane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of substituted alkenes to introduce various substituents to the cyclobutane ring. This modular approach allows for the production of large quantities of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and alane (AlH₃) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Methoxy-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and as a scaffold in drug design.
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme-substrate interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as an anesthetic analogue and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the piperidine ring, which is commonly found in many bioactive compounds. This mimicry enables the compound to interact with various receptors and enzymes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the methoxy group.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, offering different chemical properties.
6-Oxa-1-azaspiro[3.3]heptane: Another variant with an oxygen atom, used in different synthetic applications.
Uniqueness
6-Methoxy-1-azaspiro[3.3]heptane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-methoxy-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO/c1-9-6-4-7(5-6)2-3-8-7/h6,8H,2-5H2,1H3 |
InChI Key |
NSLASSRUWPFIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCN2 |
Origin of Product |
United States |
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